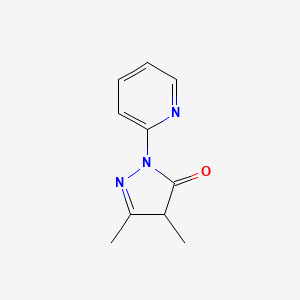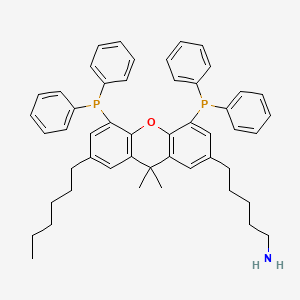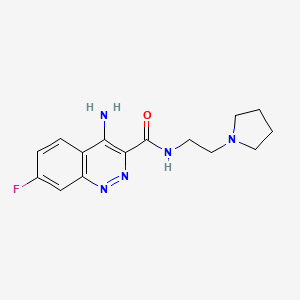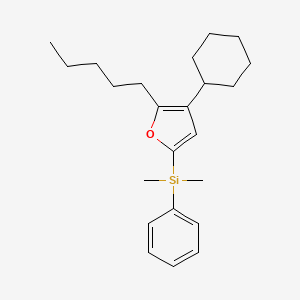
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a butyl group, a chloro group, and a methyloxazolyl group attached to the acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of butylamine with 2-chloroacetyl chloride in the presence of a base, followed by the introduction of the methyloxazolyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions include substituted acetamides, oxazolyl derivatives, and various imine or enamine compounds.
科学研究应用
Chemistry: N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other bioactive molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its ability to inhibit certain enzymes and pathways in microbial organisms.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the development of new drugs. Its derivatives are tested for their efficacy in treating various diseases, such as bacterial infections and inflammatory conditions.
Industry: In the industrial sector, N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and pesticides.
作用机制
The mechanism of action of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the methyloxazolyl group play crucial roles in binding to these targets, leading to the inhibition or activation of certain biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with the target molecules, thereby modulating their activity.
相似化合物的比较
N-Butylacetamide: Lacks the chloro and methyloxazolyl groups, making it less reactive and less versatile in chemical reactions.
N-Butyl-4-chloroacetamide: Contains the chloro group but lacks the methyloxazolyl group, resulting in different chemical and biological properties.
N-(4-Methyloxazol-2-yl)acetamide: Contains the methyloxazolyl group but lacks the butyl and chloro groups, affecting its solubility and reactivity.
Uniqueness: N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)acetamide is unique due to the presence of all three functional groups (butyl, chloro, and methyloxazolyl), which confer distinct chemical reactivity and biological activity. This combination of groups allows for a wide range of applications and makes the compound a valuable intermediate in synthetic chemistry and pharmaceutical research.
属性
CAS 编号 |
57068-65-2 |
|---|---|
分子式 |
C10H15ClN2O2 |
分子量 |
230.69 g/mol |
IUPAC 名称 |
N-butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C10H15ClN2O2/c1-3-4-5-13(9(14)6-11)10-12-8(2)7-15-10/h7H,3-6H2,1-2H3 |
InChI 键 |
ODFWZEWZEGZEQA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)




![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)
![Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B12909884.png)
